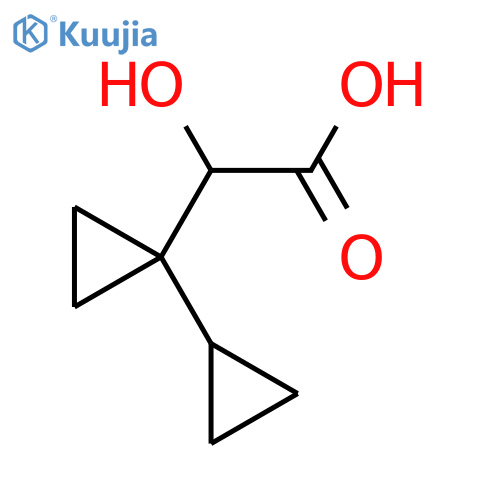Cas no 2228341-23-7 (2-(1-cyclopropylcyclopropyl)-2-hydroxyacetic acid)

2228341-23-7 structure
商品名:2-(1-cyclopropylcyclopropyl)-2-hydroxyacetic acid
2-(1-cyclopropylcyclopropyl)-2-hydroxyacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(1-cyclopropylcyclopropyl)-2-hydroxyacetic acid
- 2228341-23-7
- EN300-1836073
-
- インチ: 1S/C8H12O3/c9-6(7(10)11)8(3-4-8)5-1-2-5/h5-6,9H,1-4H2,(H,10,11)
- InChIKey: QILBVVRKJYYVTN-UHFFFAOYSA-N
- ほほえんだ: OC(C(=O)O)C1(CC1)C1CC1
計算された属性
- せいみつぶんしりょう: 156.078644241g/mol
- どういたいしつりょう: 156.078644241g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 192
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 57.5Ų
2-(1-cyclopropylcyclopropyl)-2-hydroxyacetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1836073-1.0g |
2-(1-cyclopropylcyclopropyl)-2-hydroxyacetic acid |
2228341-23-7 | 1g |
$1500.0 | 2023-06-01 | ||
| Enamine | EN300-1836073-5.0g |
2-(1-cyclopropylcyclopropyl)-2-hydroxyacetic acid |
2228341-23-7 | 5g |
$4349.0 | 2023-06-01 | ||
| Enamine | EN300-1836073-10g |
2-(1-cyclopropylcyclopropyl)-2-hydroxyacetic acid |
2228341-23-7 | 10g |
$4545.0 | 2023-09-19 | ||
| Enamine | EN300-1836073-2.5g |
2-(1-cyclopropylcyclopropyl)-2-hydroxyacetic acid |
2228341-23-7 | 2.5g |
$2071.0 | 2023-09-19 | ||
| Enamine | EN300-1836073-0.25g |
2-(1-cyclopropylcyclopropyl)-2-hydroxyacetic acid |
2228341-23-7 | 0.25g |
$972.0 | 2023-09-19 | ||
| Enamine | EN300-1836073-0.1g |
2-(1-cyclopropylcyclopropyl)-2-hydroxyacetic acid |
2228341-23-7 | 0.1g |
$930.0 | 2023-09-19 | ||
| Enamine | EN300-1836073-10.0g |
2-(1-cyclopropylcyclopropyl)-2-hydroxyacetic acid |
2228341-23-7 | 10g |
$6450.0 | 2023-06-01 | ||
| Enamine | EN300-1836073-0.05g |
2-(1-cyclopropylcyclopropyl)-2-hydroxyacetic acid |
2228341-23-7 | 0.05g |
$888.0 | 2023-09-19 | ||
| Enamine | EN300-1836073-1g |
2-(1-cyclopropylcyclopropyl)-2-hydroxyacetic acid |
2228341-23-7 | 1g |
$1057.0 | 2023-09-19 | ||
| Enamine | EN300-1836073-0.5g |
2-(1-cyclopropylcyclopropyl)-2-hydroxyacetic acid |
2228341-23-7 | 0.5g |
$1014.0 | 2023-09-19 |
2-(1-cyclopropylcyclopropyl)-2-hydroxyacetic acid 関連文献
-
Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
-
5. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
2228341-23-7 (2-(1-cyclopropylcyclopropyl)-2-hydroxyacetic acid) 関連製品
- 249916-07-2(Borreriagenin)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
